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Core Science & Biosynthesis

Foundational

Beyond the Linear Vector: Medicinal Chemistry of the 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Scaffold

[1] Executive Summary The 3-(1-ethyl-1H-pyrazol-4-yl)piperidine scaffold represents a sophisticated "privileged structure" in modern medicinal chemistry. Unlike its more common 4-substituted regioisomer—which provides a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-(1-ethyl-1H-pyrazol-4-yl)piperidine scaffold represents a sophisticated "privileged structure" in modern medicinal chemistry. Unlike its more common 4-substituted regioisomer—which provides a linear projection often used in simple linker systems—the 3-substituted variant offers a distinct, non-linear geometric vector.[1] This "kinked" topology allows for the precise positioning of pharmacophores within complex binding pockets, particularly in Janus Kinase (JAK) ATP-binding sites and G-Protein Coupled Receptor (GPCR) allosteric sites.

This technical guide analyzes the structural attributes, synthetic accessibility, and therapeutic utility of this scaffold, providing a roadmap for its application in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural & Physicochemical Attributes[1][2]

The "Kinked" Vector Advantage

In medicinal chemistry, the orientation of substituents determines potency. The 3-substituted piperidine creates a chiral center (C3), introducing a defined angular vector (


) relative to the piperidine nitrogen.
  • 4-substituted analogs: Linear projection. Good for extending into solvent channels.

  • 3-substituted analogs (Target): Angular projection. Critical for accessing hydrophobic sub-pockets (e.g., the specificity pocket in kinases) or inducing conformational changes in GPCRs.

The Role of the 1-Ethyl-Pyrazole Moiety

The pyrazole ring at the 3-position serves a dual function:

  • Bioisostere: It acts as a stable aromatic mimic of phenyl or pyridine rings but with higher water solubility and distinct hydrogen-bonding potential.

  • N1-Ethyl Cap: The ethyl group on the pyrazole nitrogen is not merely a lipophilic handle. It:

    • Prevents Tautomerism: Locks the pyrazole into a single tautomeric form, reducing entropic penalty upon binding.

    • Metabolic Shielding: Blocks N-glucuronidation, a common clearance pathway for unsubstituted pyrazoles.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Implication
MW ~179.26 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 1.2 - 1.5Good balance of solubility and permeability.
pKa (Piperidine NH) ~9.8Highly basic; likely protonated at physiological pH (cation-pi interactions).[1]
H-Bond Donors 1 (Piperidine NH)Key interaction point (e.g., with Asp residues).
H-Bond Acceptors 2 (Pyrazole N2)Hinge binding capability in kinases.[1]

Part 2: Synthetic Accessibility & Protocols[1]

The synthesis of this scaffold requires navigating regio-control on the pyrazole and enantiocontrol on the piperidine.

Primary Synthetic Route: Suzuki-Miyaura Coupling & Hydrogenation

This route is preferred for its scalability and the availability of pyridine precursors.[1]

Step 1: Suzuki Coupling

Reaction: 3-Bromopyridine + 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole


 3-(1-Ethyl-1H-pyrazol-4-yl)pyridine.[1]
Step 2: Catalytic Hydrogenation

Reaction: Reduction of the pyridine ring to piperidine.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation suitable for gram-scale synthesis.

Materials:

  • 3-Bromo-pyridine (1.0 eq)[1][2]

  • 1-Ethyl-4-pyrazoleboronic acid pinacol ester (1.1 eq)[1]

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Cesium Carbonate (3.0 eq)[2]

  • Dioxane/Water (4:1)

  • PtO2 (Adam's Catalyst) or Rh/C

Workflow:

  • Coupling: Charge a flask with 3-bromopyridine (10 mmol), boronate ester (11 mmol), and Cs2CO3 (30 mmol) in degassed Dioxane/H2O (50 mL). Add Pd catalyst under N2. Heat to 90°C for 12 hours.

  • Workup: Cool, filter through Celite, extract with EtOAc, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield the pyridine intermediate.

  • Reduction: Dissolve the intermediate in MeOH/AcOH (10:1). Add PtO2 (5 wt%). Hydrogenate at 50 psi H2 for 16 hours.

  • Isolation: Filter catalyst. Neutralize with NaOH. Extract with DCM.

  • Chiral Resolution (Optional): If a single enantiomer is required, perform chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column.

Synthetic Logic Diagram (DOT)

SynthesisPath Start 3-Bromopyridine Suzuki Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Start->Suzuki Boronate 1-Ethyl-pyrazole-4-boronate Boronate->Suzuki Intermediate 3-(1-Ethyl-pyrazol-4-yl)pyridine Suzuki->Intermediate Reduction Hydrogenation (H2, PtO2, AcOH) Intermediate->Reduction Product Racemic Product 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Reduction->Product Resolution Chiral SFC (Enantiomer Separation) Product->Resolution Optional

Caption: Figure 1. Convergent synthetic route utilizing Suzuki cross-coupling followed by heterocyclic reduction.

Part 3: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9]

Kinase Inhibition (The JAK Paradigm)

The pyrazole-piperidine motif is a cornerstone in the design of Janus Kinase (JAK) inhibitors.

  • Mechanism: The pyrazole ring (specifically N2) acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket (e.g., interacting with Leu932 in JAK2).

  • Piperidine Role: The piperidine ring sits in the "sugar pocket" or extends toward the solvent front. The secondary amine provides a handle for attaching acrylamide warheads (for covalent inhibition via Cys909 in JAK3) or solubilizing groups.

  • Why 3-Substitution? In many kinase active sites, the 4-substituted analogs clash with the "gatekeeper" residue. The 3-substituted scaffold angles the piperidine away from steric clashes, improving selectivity.

GPCR Allosteric Modulators

The scaffold is increasingly used in GPCR ligands, particularly for Muscarinic (M1/M4) and Chemokine (CCR) receptors.

  • Basic Amine: The piperidine nitrogen (pKa ~9.8) forms a crucial salt bridge with the conserved Aspartate residue (D3.32) in aminergic GPCRs.

  • Vector: The ethyl-pyrazole moiety extends into the extracellular vestibule, providing subtype selectivity by probing non-conserved regions.

Pharmacophore & Interaction Map (DOT)

Pharmacophore PiperidineN Piperidine NH (Cationic Center) Aspartate Receptor Asp3.32 (Salt Bridge) PiperidineN->Aspartate Ionic Interaction PyrazoleN Pyrazole N2 (H-Bond Acceptor) Hinge Kinase Hinge Region (H-Bond Donor) PyrazoleN->Hinge H-Bond Ethyl Ethyl Group (Hydrophobic Cap) Pocket Hydrophobic Pocket (Selectivity) Ethyl->Pocket Van der Waals ChiralCenter C3 Chiral Center (Vector Control) ChiralCenter->PiperidineN Orients ChiralCenter->PyrazoleN Orients

Caption: Figure 2. Pharmacophore mapping of the scaffold showing critical binding interactions in Kinase and GPCR targets.

Part 4: Strategic Derivatization (SAR)

To optimize this scaffold for a specific target, the following Structure-Activity Relationship (SAR) strategies are recommended:

  • N-Piperidine Functionalization:

    • Amidation: Attach electron-deficient heteroaryls to modulate pKa and improve membrane permeability.

    • Acrylamides:[1] Convert to a covalent inhibitor (e.g., targeting JAK3 Cys909).[3]

  • Pyrazole C3/C5 Substitution:

    • Introduction of small halogens (F, Cl) at the C3 position of the pyrazole can increase metabolic stability and fill small hydrophobic voids.

  • Ethyl Replacement:

    • While the ethyl group is standard, replacing it with a difluoroethyl or cyclopropyl group can lower lipophilicity (LogD) while maintaining steric bulk.

References

  • Ioannidis, S., et al. (2011).[4] "Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Mogul, A., et al. (2019).[3] "Tofacitinib: A Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis."[3] Clinical Therapeutics. Link

  • Fensome, A., et al. (2014).[5][6] "Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines." Bioorganic & Medicinal Chemistry Letters. Link

  • Krasavin, M., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • ChemScene. (2024). "Product Data: 3-(1-Ethyl-1H-pyrazol-4-yl)piperidine." Chemical Catalogue. Link

Sources

Exploratory

Literature review of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine as a kinase inhibitor fragment

This guide serves as a comprehensive technical review of the chemical fragment 3-(1-ethyl-1H-pyrazol-4-yl)piperidine , analyzing its utility in Fragment-Based Drug Discovery (FBDD) targeting protein kinases. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical review of the chemical fragment 3-(1-ethyl-1H-pyrazol-4-yl)piperidine , analyzing its utility in Fragment-Based Drug Discovery (FBDD) targeting protein kinases.

Executive Summary

The molecule 3-(1-ethyl-1H-pyrazol-4-yl)piperidine represents a "privileged scaffold" in kinase medicinal chemistry. It combines a polar, basic piperidine ring (solubilizing group) with a planar, aromatic pyrazole moiety (linker/stacking element). Unlike the more common 4-substituted piperidines found in drugs like Crizotinib or Ceritinib , the 3-substituted isomer introduces a chiral center, providing a unique vector to probe specific sub-pockets (e.g., the solvent front or the ribose-binding region) while maintaining high ligand efficiency (LE).

This guide details the structural rationale, synthetic pathways, and validation protocols for utilizing this fragment in lead optimization.

Structural Biology & Pharmacophore Analysis

The "Privileged" Nature of the Scaffold

Kinase inhibitors often require a balance between lipophilicity for binding affinity and hydrophilicity for ADME properties.

  • The Pyrazole Moiety: Acts as a rigid spacer. The N2 nitrogen can serve as a weak H-bond acceptor, while the aromatic system participates in

    
     stacking or 
    
    
    
    -cation interactions with gatekeeper residues. The 1-ethyl substitution caps the pyrazole, preventing non-specific H-bond donation and directing the group into hydrophobic clefts.
  • The Piperidine Ring (3-Position):

    • Solubility: The secondary amine (

      
      ) is protonated at physiological pH, improving aqueous solubility.
      
    • Vector Geometry: Substitution at the 3-position creates a "kinked" geometry compared to the linear 4-substitution. This allows the fragment to access the solvent-exposed regions or interact with acidic residues (e.g., Asp/Glu) in the

      
      C-helix or the P-loop, which are often inaccessible to linear analogs.
      
Binding Mode Visualization

The following diagram illustrates the theoretical binding interactions of this fragment when attached to a hinge-binding core (e.g., a pyrimidine).

BindingMode Core Hinge-Binding Core (e.g., Pyrimidine) Linker Amide/Urea Linkage Core->Linker Attachment Piperidine Piperidine Ring (3-sub) Linker->Piperidine N-substitution Pyrazole 1-Ethyl-Pyrazole Piperidine->Pyrazole C3-C4 Bond Solvent Solvent Front (Asp/Glu Residues) Piperidine->Solvent Ionic Interaction (NH2+) Hydrophobic Hydrophobic Pocket Pyrazole->Hydrophobic Van der Waals / Pi-Stack

Figure 1: Pharmacophore map showing the role of the 3-(pyrazolyl)piperidine fragment in a larger inhibitor complex.

Chemical Synthesis

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine is typically achieved via a Suzuki-Miyaura cross-coupling followed by a heterogeneous hydrogenation. This route allows for the introduction of chirality if asymmetric hydrogenation catalysts are used.

Retrosynthetic Analysis
  • Target: 3-(1-ethyl-1H-pyrazol-4-yl)piperidine[1][2]

  • Precursors: 3-Bromopyridine + 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Key Transformation:

    
     Pd-catalyzed coupling 
    
    
    
    Pyridine reduction.
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize 3-(1-ethyl-1H-pyrazol-4-yl)pyridine.

  • Reagents:

    • 3-Bromopyridine (1.0 eq)

    • 1-Ethyl-4-pyrazoleboronic acid pinacol ester (1.1 eq)

    • Catalyst:

      
       (0.05 eq) or 
      
      
      
      .
    • Base:

      
       (2M aqueous, 3.0 eq).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vessel with 3-bromopyridine, boronate ester, and catalyst under

      
      .[3]
      
    • Add dioxane and aqueous base.

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over

      
      , concentrate.
      
    • Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH).

Step 2: Hydrogenation (Reduction of Pyridine)

Objective: Reduce the pyridine ring to piperidine.

  • Reagents:

    • 3-(1-ethyl-1H-pyrazol-4-yl)pyridine (from Step 1).

    • Catalyst:

      
       (Adam's catalyst, 10 wt%) or 
      
      
      
      .
    • Solvent: AcOH (Acetic acid) or MeOH with HCl (1.0 eq).

    • Hydrogen Source:

      
       gas (balloon or Parr shaker at 40 psi).
      
  • Procedure:

    • Dissolve substrate in solvent. Add catalyst carefully (pyrophoric!).

    • Purge with

      
      , then charge with 
      
      
      
      .
    • Stir at RT for 12–24 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Neutralization: If AcOH/HCl was used, neutralize with

      
       or ion-exchange resin to obtain the free base.
      
Step 3: Chiral Resolution (Optional)

Since the product is a racemate, separation of enantiomers (R/S) is critical for SAR.

  • Method: Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     / MeOH (with 0.1% DEA).
    

Synthesis SM1 3-Bromopyridine Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C SM1->Step1 SM2 Pyrazole Boronate SM2->Step1 Inter Intermediate: 3-(1-ethylpyrazolyl)pyridine Step1->Inter Step2 Step 2: Hydrogenation PtO2, H2 (40 psi), AcOH Inter->Step2 Product Target: 3-(1-ethylpyrazolyl)piperidine Step2->Product

Figure 2: Synthetic pathway for the generation of the target fragment.

Experimental Validation Protocols

Kinase Affinity Assay (FRET)

To validate the fragment's contribution to binding affinity, a FRET-based competition assay (e.g., LanthaScreen™) is recommended.

  • Rationale: Fragments often have low affinity (

    
     in 
    
    
    
    range). High-sensitivity assays are required.
  • Protocol:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Components: Kinase of interest (e.g., JAK2, CDK2), Alexa Fluor® tracer (ATP-competitive), and Europium-labeled antibody.

    • Titration: Serially dilute the fragment (start at 1 mM) in DMSO.

    • Incubation: Mix kinase + Ab + Tracer + Fragment. Incubate 1 hr at RT.

    • Detection: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

    • Analysis: Plot dose-response to determine

      
       or 
      
      
      
      .
Ligand Efficiency (LE) Calculation

Ligand Efficiency is the critical metric for fragments.



  • Target LE: > 0.3.

  • HAC for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine: 12 heavy atoms.

  • Benchmark: If

    
     (
    
    
    
    ), then
    
    
    . This indicates an excellent starting point for optimization.

Quantitative Comparison: 3- vs 4-Substitution

The choice between 3-substituted and 4-substituted piperidines fundamentally alters the exit vector from the kinase hinge region.

Feature3-Substituted (Target)4-Substituted (Generic)
Vector Angle ~120° (Kinked)180° (Linear)
Chirality Yes (Enantiomers R/S)No (Achiral)
Primary Utility Accessing solvent pockets,

C-helix interactions
Extending into ribose pocket, solubilizing tail
Conformational Space Restricted/SpecificFlexible
Example Drugs Tofacitinib (3-aminopiperidine core)Crizotinib (4-piperidinyl-pyrazole)

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography." Journal of Medicinal Chemistry. Link

  • Cui, J. J., et al. (2011). "Tran, P. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Sigma-Aldrich. "Product Specification: 3-(1-ethyl-1H-pyrazol-4-yl)piperidine." Sigma-Aldrich Catalog. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

Sources

Foundational

The Strategic Integration of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine: A Versatile Building Block for Modern Drug Discovery

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the assembly of novel molecular entities with desirable pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological and pharmacokinetic profiles is a paramount objective. Heterocyclic scaffolds form the backbone of a significant portion of approved drugs, with pyrazole and piperidine rings standing out as "privileged structures." This guide provides a comprehensive technical analysis of the hybrid building block, 3-(1-ethyl-1H-pyrazol-4-yl)piperidine . We deconstruct the constituent moieties to rationalize the scaffold's utility, propose a robust synthetic pathway, and explore its potential applications in key therapeutic areas such as oncology and central nervous system (CNS) disorders. By combining the well-documented biological activities of the pyrazole core with the advantageous physicochemical properties conferred by the piperidine ring, this building block represents a highly valuable and versatile platform for accelerating lead generation and optimization campaigns.

Introduction: The Imperative for Advanced Heterocyclic Scaffolds

The chemical architecture of small-molecule drugs is dominated by heterocyclic rings, which provide three-dimensional complexity and precise spatial arrangement of functional groups necessary for specific interactions with biological targets. Among these, the pyrazole and piperidine nuclei are foundational. Pyrazole, an aromatic diazole, is a cornerstone in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1][2] The piperidine ring, a saturated amine, is one of the most ubiquitous scaffolds in pharmaceuticals, prized for its ability to improve aqueous solubility, modulate lipophilicity, and enhance central nervous system penetration.[3][4]

The strategic fusion of these two scaffolds into 3-(1-ethyl-1H-pyrazol-4-yl)piperidine creates a building block with a unique constellation of properties. The ethyl group on the pyrazole provides a fixed substitution vector and prevents unwanted tautomerization, while the piperidine nitrogen offers a key handle for derivatization. This guide serves as a technical deep-dive into the core attributes, synthesis, and strategic application of this promising heterocyclic building block.

Section 1: Deconstructing the Building Block: A Physicochemical and Structural Rationale

The efficacy of a building block is rooted in its intrinsic properties. The combination of the pyrazole and piperidine rings offers a compelling blend of features for drug design.

The Pyrazole Moiety: The Bioactive Anchor

The 1-ethyl-pyrazole component serves as a stable, aromatic core. Pyrazoles are weak bases and are known for their metabolic robustness.[5] Their two nitrogen atoms can act as both hydrogen bond donors and acceptors, making them excellent "hinge-binders" in enzyme active sites, particularly in kinases.[1][5] The aromatic nature of the ring allows it to participate in π-stacking interactions with aromatic amino acid residues like phenylalanine and tyrosine. The wide array of biological activities associated with pyrazoles—including anticancer, anti-inflammatory, and antimicrobial effects—underscores their value as a pharmacophore.[6][7][8][9]

The Piperidine Moiety: The Pharmacokinetic Modulator

The piperidine ring is a saturated, flexible heterocycle that typically adopts a low-energy chair conformation.[10] As a secondary amine, it is basic (pKa of protonated form ≈ 11.2) and is often protonated at physiological pH, which can significantly enhance aqueous solubility.[10] This feature is critical for improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[11] Furthermore, the piperidine scaffold is a well-established component of many CNS-active drugs, where its properties can be tuned to facilitate passage across the blood-brain barrier.[3] The introduction of chirality to the piperidine ring can also lead to improved biological activity and selectivity.[12]

The Hybrid Scaffold: Synergistic Properties

The combination of these two rings into a single building block provides a powerful tool for medicinal chemists. The pyrazole acts as a structurally rigid, bioactive anchor, while the piperidine provides a flexible, 3D element for fine-tuning physicochemical properties and exploring interactions within a binding pocket. The secondary amine of the piperidine serves as a convenient and reactive handle for introducing further diversity through techniques like reductive amination, acylation, or sulfonylation, allowing for rapid generation of compound libraries.

Caption: Key structural and functional attributes of the hybrid scaffold.

Section 2: Synthetic Strategies and Methodologies

A primary consideration for any building block is its accessibility. While a direct, one-pot synthesis for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine is not widely reported, a robust and logical pathway can be constructed from well-established organometallic and heterocyclic chemistry principles. The following proposed synthesis is designed for efficiency and adaptability.

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the pyrazole and piperidine rings. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This approach requires two key intermediates: a halogenated pyrazole and a piperidine-boronic acid derivative. The piperidine nitrogen should be protected (e.g., with a Boc group) to prevent side reactions and facilitate purification.

Proposed Synthetic Workflow

This workflow is designed as a self-validating system, employing high-yielding, well-documented reaction classes that are standard in medicinal chemistry laboratories.

Step 1: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole The starting material, 4-bromo-1H-pyrazole, is commercially available. N-alkylation can be achieved under standard basic conditions.

  • Protocol: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq). Stir the mixture for 30 minutes at room temperature, then add ethyl iodide (1.2 eq). Heat the reaction to 60°C and monitor by TLC until completion (typically 4-6 hours). Perform an aqueous workup followed by extraction with ethyl acetate and purification by column chromatography to yield the product.

Step 2: Synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate This boronic ester can be synthesized from a suitable piperidine precursor. An efficient method involves the iridium-catalyzed C-H borylation of N-Boc-piperidine.

  • Protocol: In a nitrogen-purged glovebox, combine N-Boc-piperidine (1.0 eq), bis(pinacolato)diboron (1.5 eq), and an iridium catalyst such as [Ir(cod)OMe]2 (1.5 mol%) with a bipyridine ligand (e.g., dtbpy, 3.0 mol%). Add cyclohexane as the solvent and heat the reaction at 80°C for 16-24 hours. After cooling, concentrate the reaction mixture and purify by silica gel chromatography to isolate the desired pinacol boronate.

Step 3: Suzuki Cross-Coupling This is the key bond-forming reaction to link the two heterocyclic fragments.

  • Protocol: To a degassed mixture of dioxane and water (e.g., 4:1), add 4-bromo-1-ethyl-1H-pyrazole (1.0 eq), the piperidine boronic ester from Step 2 (1.2 eq), a palladium catalyst like Pd(dppf)Cl2 (5 mol%), and a base such as sodium carbonate (3.0 eq). Heat the reaction under a nitrogen atmosphere at 90-100°C for 8-12 hours, monitoring by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Purify the crude product via column chromatography to obtain tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate.

Step 4: Boc Deprotection The final step is the removal of the Boc protecting group to liberate the secondary amine.

  • Protocol: Dissolve the protected product from Step 3 in a solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), and stir at room temperature for 1-2 hours. Monitor by TLC. Upon completion, concentrate the solvent in vacuo. The resulting salt can be neutralized with a basic solution (e.g., saturated NaHCO3) and extracted, or used directly as the salt for subsequent reactions.

Workflow Visualization

Synthetic_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: C-H Borylation cluster_step3 Step 3: Suzuki Coupling cluster_step4 Step 4: Deprotection A 4-Bromo-1H-pyrazole B 4-Bromo-1-ethyl-1H-pyrazole A->B EtI, K2CO3 DMF, 60°C E N-Boc Protected Product B->E B->E Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C C N-Boc-piperidine D N-Boc-piperidine-3-boronate C->D B2pin2, [Ir] cat. Cyclohexane, 80°C D->E D->E Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C F Final Building Block 3-(1-ethyl-1H-pyrazol-4-yl)piperidine E->F TFA or HCl DCM

Caption: Proposed four-step synthesis of the target building block.

Section 3: Application in Lead Generation and Optimization

The true value of this building block is realized in its application. Its structure is well-suited for targeting several important classes of proteins.

Case Study: A Scaffold for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the ATP-binding pocket. The 1-ethyl-pyrazole moiety is an excellent candidate for this role. The piperidine ring can then be functionalized to extend into the solvent-exposed region to enhance solubility or to project into hydrophobic sub-pockets to increase potency and selectivity.

Kinase_Binding cluster_pocket Kinase ATP-Binding Pocket cluster_drug Scaffold Interaction Model Hinge Hinge Region (Backbone NH/CO) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Pyrazole Pyrazole Core Pyrazole->Hinge H-Bonds Piperidine Piperidine Ring Piperidine->Hydrophobic van der Waals R_Group R (Diversity) R_Group->Solvent Solubility/Potency

Caption: Conceptual model of the scaffold interacting with a kinase active site.

Case Study: A Building Block for CNS-Active Agents

Designing drugs to cross the blood-brain barrier (BBB) requires careful control over physicochemical properties. Key parameters include molecular weight, lipophilicity (LogP), and polar surface area (TPSA). The piperidine ring is a common feature in CNS drugs, and its basic nitrogen can be a key factor in BBB transit.[3][11] By attaching different functional groups to the piperidine nitrogen, chemists can precisely tune these properties to optimize for CNS exposure.

PropertyRationale for CNS Activity
Molecular Weight The core scaffold has a low MW (~179 g/mol ), providing ample room for derivatization while staying within the typical CNS limit (< 450 Da).
LogP The combination of a lipophilic pyrazole and a more polar piperidine allows for a tunable LogP, generally aiming for a range of 1.5-3.5 for BBB penetration.
TPSA The core TPSA is low (~29 Ų), a favorable characteristic for CNS drugs (typically < 90 Ų).
Basic Center (pKa) The piperidine nitrogen provides a basic handle, which can be crucial for interacting with acidic residues in CNS targets or aiding transport.

Table 1: Physicochemical properties of the core scaffold relevant to CNS drug design.

Conclusion and Future Outlook

3-(1-ethyl-1H-pyrazol-4-yl)piperidine is more than just a combination of two popular heterocycles; it is a strategically designed building block that offers a synergistic set of properties. It provides a stable, bioactive core with a versatile, three-dimensional element for modulating pharmacokinetics and exploring structure-activity relationships. The proposed synthetic route is robust and relies on established, high-yield reactions, ensuring its accessibility for research and development.

Future efforts should focus on the synthesis of enantiomerically pure versions of this scaffold, as stereochemistry often plays a critical role in biological activity.[12] Furthermore, the development of pre-functionalized derivatives of this building block, with diverse substituents on the piperidine nitrogen, would provide a valuable toolkit for parallel synthesis and high-throughput screening campaigns. As the demand for novel, potent, and selective therapeutics continues to grow, versatile and intelligently designed building blocks like 3-(1-ethyl-1H-pyrazol-4-yl)piperidine will be indispensable tools in the drug discovery arsenal.

References

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Kumar, A., Sharma, S., & Sharma, V. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. SPAST Abstracts. [Link]

  • Sharma, V., Kumar, P., & Kumar, V. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Khan, I., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

  • Akbar, M. S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • S, S., & P, S. K. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • Singh, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sunil K, et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International Journal. [Link]

  • Patent WO2015067782A1. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Holota, Y., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved February 17, 2026, from [Link]

  • L-Said, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 17, 2026, from [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Calculated Physicochemical Properties of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug discovery, the adage "fail ea...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures is suboptimal pharmacokinetic profiles, which are intrinsically linked to the fundamental physicochemical properties of a drug candidate. Two of the most critical parameters in this initial assessment are the octanol-water partition coefficient (LogP) and the polar surface area (PSA). These descriptors govern a molecule's ability to navigate the complex biological milieu—influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical examination of the calculated LogP and PSA of the novel heterocyclic compound, 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, offering field-proven insights into the methodologies, interpretation, and application of these vital in silico predictions.

Section 1: Theoretical Foundations of Key Physicochemical Descriptors

The Octanol-Water Partition Coefficient (LogP): A Measure of Lipophilicity

The LogP value is the logarithm of the partition coefficient (P), which quantifies the ratio of a compound's concentration in a biphasic system of octanol and water at equilibrium.[1] It is the principal measure of a molecule's lipophilicity, or "fat-loving" nature.

  • Causality in Drug Disposition: A molecule's lipophilicity is a primary determinant of its ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier.[2] If a compound is too hydrophilic (low LogP), it will remain in the aqueous environment of the gastrointestinal tract and be poorly absorbed. Conversely, if it is excessively lipophilic (high LogP), it may become trapped within lipid membranes, exhibit poor aqueous solubility, and be rapidly metabolized by the liver.[3]

  • Relevance to "Drug-Likeness": The concept of drug-likeness is famously encapsulated in Lipinski's Rule of Five, a set of guidelines used to evaluate if a compound possesses properties that would make it a likely orally active drug.[4][5] A key tenet of this rule is that orally administered drugs should ideally have a LogP value not greater than 5.[6]

Polar Surface Area (PSA): Quantifying Molecular Polarity and Permeability

The Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of all polar atoms (typically oxygen and nitrogen) in a molecule, including their attached hydrogen atoms.[7] It is a powerful descriptor of a molecule's polarity and its capacity for forming hydrogen bonds.

  • Topological Polar Surface Area (TPSA): The direct calculation of 3D PSA is computationally intensive as it requires generating an accurate 3D molecular geometry. A more efficient and widely adopted method is the calculation of Topological Polar Surface Area (TPSA). This method, pioneered by Ertl et al., is based on the summation of tabulated surface contributions of polar molecular fragments.[8][9] The key advantage is that TPSA can be calculated rapidly from a 2D representation (like a SMILES string), bypassing 3D structure generation.[10] The results are practically identical to the more demanding 3D PSA calculations.[8]

  • Correlation with Biological Transport: TPSA has been shown to correlate exceptionally well with passive molecular transport across membranes.[7] Molecules with a lower TPSA (generally < 140 Ų) tend to exhibit better cell permeability, while those with a higher TPSA are less likely to be well-absorbed. For crossing the blood-brain barrier, a more stringent TPSA value of < 90 Ų is often considered a prerequisite.

Section 2: Computational Methodologies for Property Prediction

The high-throughput nature of modern drug discovery necessitates rapid, reliable methods for predicting molecular properties before committing to costly and time-consuming synthesis. In silico, or computational, approaches provide this essential screening capability.

Fragment-Based LogP Calculation

Most modern LogP calculation algorithms, such as those developed by Molinspiration or implemented in commercial software, utilize a fragment-based approach.[11][12] The core principle is the deconstruction of a molecule into a set of predefined atomic or functional group fragments. Each fragment has an assigned hydrophobicity value derived from fitting calculated LogP values with a large training set of experimentally determined LogP values. The total molecular LogP is then calculated as the sum of these fragment contributions, with correction factors applied for intramolecular interactions.[12]

Summation of Fragment Contributions for TPSA

The TPSA calculation is a quintessential example of a robust, fragment-based method. The methodology involves identifying all polar fragments within a molecule's 2D topology.[13] Each identified fragment (e.g., a secondary amine, a pyridine-like nitrogen) has a pre-calculated, tabulated contribution to the total polar surface area. The TPSA of the entire molecule is simply the sum of these contributions.[9] This elegant simplicity allows for the processing of millions of virtual compounds in a remarkably short timeframe.[8]

Section 3: Physicochemical Profile of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

To determine the key physicochemical properties of the target molecule, the SwissADME web tool, a freely accessible platform providing robust predictive models, was utilized.[4]

  • Canonical SMILES: CCN1C=C(C=N1)C2CCCNC2

  • Molecular Formula: C₁₀H₁₇N₃

  • Molecular Weight: 179.26 g/mol

The calculated properties, evaluated against Lipinski's Rule of Five criteria, are summarized below.

PropertyCalculated ValueLipinski's GuidelineAssessment
LogP (iLOGP) 1.39≤ 5Pass
Molecular Weight 179.26≤ 500 DaPass
Hydrogen Bond Donors 1≤ 5Pass
Hydrogen Bond Acceptors 3≤ 10Pass
TPSA 29.85 ŲN/A (Guideline < 140 Ų)Favorable
Number of Violations 0No more than oneExcellent
Analysis and Interpretation

The in silico analysis of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine reveals a highly favorable profile for a potential orally bioavailable drug candidate.

  • Lipophilicity (LogP): With a calculated LogP of 1.39, the molecule exhibits a well-balanced lipophilicity. This value falls comfortably within the "drug-like" range, suggesting it is lipophilic enough to facilitate membrane permeation but not so much as to cause solubility or rapid metabolism issues.[2]

  • Polarity (TPSA): The TPSA of 29.85 Ų is very low, indicating excellent potential for passive absorption through the gastrointestinal tract and a high likelihood of crossing the blood-brain barrier.

  • Lipinski's Rule of Five: The molecule shows zero violations of Lipinski's rules, which statistically increases its probability of success as an orally administered therapeutic.[4][5] Its low molecular weight, balanced LogP, and appropriate number of hydrogen bond donors and acceptors collectively point towards a promising ADME profile.

Section 4: Protocol for In Silico Physicochemical Property Prediction

This protocol outlines a self-validating workflow for obtaining the physicochemical properties of a small molecule using a publicly accessible and reputable web-based tool.

Objective: To calculate LogP, TPSA, and assess Lipinski's Rule of Five compliance for a given molecule.

Tool: SwissADME (]">http://www.swissadme.ch)[4]

Protocol Steps:

  • Obtain Molecular Structure: Secure the 2D structure of the molecule of interest. Convert this structure into a SMILES (Simplified Molecular-Input Line-Entry System) string. For 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, the SMILES string is CCN1C=C(C=N1)C2CCCNC2.

  • Navigate to the Web Tool: Open a web browser and go to the SwissADME homepage.

  • Input the Molecule: Locate the input box on the homepage. Paste the SMILES string of the molecule into this box. The tool will automatically render a 2D image of the structure for verification.

  • Execute Calculation: Initiate the calculation by clicking the "Run" or equivalent button. The process is typically completed within seconds.

  • Data Extraction: The results will be displayed in a comprehensive table. Locate the relevant parameters:

    • Under "Physicochemical Properties," find the Molecular Weight and TPSA .

    • Under "Lipophilicity," find the consensus Log P value (e.g., iLOGP).

    • Under "Pharmacokinetics," you can find additional predictions, such as GI absorption and BBB permeation.

    • Under "Druglikeness," review the assessment against Lipinski's Rule of Five and note the number of violations.

  • Data Collation: Transcribe the desired values into a structured table for analysis and reporting, as demonstrated in Section 3 of this guide.

G cluster_prep Step 1: Preparation cluster_exec Step 2: Execution cluster_analysis Step 3: Analysis A Obtain Molecular Structure (e.g., from ChemDraw) B Convert to SMILES String 'CCN1C=C(C=N1)C2CCCNC2' A->B C Navigate to SwissADME Web Server B->C D Paste SMILES String into Input Field C->D E Click 'Run' to Initiate Calculation D->E F Extract Key Data: - LogP - TPSA - MW, HBD, HBA E->F G Assess vs. Lipinski's Rules (Note Violations) F->G H Collate Data into Structured Table G->H

Caption: Computational workflow for predicting molecular properties.

Section 5: Visualization of Physicochemical Space

To contextualize the properties of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, its position within the accepted physicochemical space for oral drug-likeness can be visualized.

G cluster_space Drug-Likeness Physicochemical Space cluster_oral Good Oral Absorption cluster_cns Potential CNS Activity lipinski Lipinski's Rule of Five Space (0-1 Violations) logp_oral LogP ≤ 5 tpsa_oral TPSA ≤ 140 Ų tpsa_cns TPSA ≤ 90 Ų molecule  3-(1-ethyl-1H-pyrazol-4-yl)piperidine  LogP = 1.39  TPSA = 29.85 Ų

Caption: Positioning of the target molecule in drug-like space.

Conclusion

The computational analysis of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine demonstrates a highly promising profile for a lead compound in a drug discovery program. Its calculated LogP and TPSA values are well within the optimal ranges for good oral bioavailability and potential central nervous system activity. By adhering to Lipinski's Rule of Five with zero violations, the molecule presents a low-risk starting point from a physicochemical perspective. This in-depth guide underscores the power of leveraging validated in silico models to make informed, data-driven decisions early in the development pipeline, thereby conserving resources and focusing synthetic efforts on candidates with the highest probability of success.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]

  • Durrant Lab. (n.d.). Topological polar surface area - MolModa Documentation. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction. Retrieved from [Link]

  • TIU Lecture Notes. (2023). lipinski rule of five. Retrieved from [Link]

  • NodePit. (2026). Polar Surface Area. Retrieved from [Link]

  • Medium. (2025). Episode 2: Why LogP Matters — The Key to Drug Absorption. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

Sources

Foundational

Metabolic Stability Predictions for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Analogs

Executive Summary The scaffold 3-(1-ethyl-1H-pyrazol-4-yl)piperidine represents a privileged substructure in modern kinase inhibitor discovery (e.g., JAK, TYK2 pathways). However, its metabolic profile is often the bottl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-(1-ethyl-1H-pyrazol-4-yl)piperidine represents a privileged substructure in modern kinase inhibitor discovery (e.g., JAK, TYK2 pathways). However, its metabolic profile is often the bottleneck in lead optimization, characterized by rapid oxidative clearance. This guide provides a rigorous framework for predicting, validating, and mitigating the metabolic liabilities of this specific chemotype. We move beyond generic advice to focus on the specific electronic and steric vulnerabilities of the pyrazole-piperidine interface.

Part 1: Structural Deconstruction & Metabolic Liabilities[1]

To predict stability, we must first map the "Soft Spots" (Sites of Metabolism - SOM). The metabolic fate of this scaffold is dominated by Cytochrome P450 (CYP) mediated oxidations, primarily driven by CYP3A4 and CYP2D6 isoforms.

The Piperidine Ring (The Major Liability)

The piperidine ring is electron-rich and lipophilic. In this scaffold, the nitrogen atom (if unsubstituted) acts as a base, facilitating binding to the heme iron or directing orientation via ionic interactions with CYP residues (e.g., Asp301 in CYP2D6).

  • 
    -Carbon Hydroxylation:  The C2 and C6 positions (adjacent to the nitrogen) are the most vulnerable. Hydrogen abstraction here leads to an unstable carbinolamine intermediate, which collapses into a lactam  (cyclic amide) or results in ring opening  (desaturation).
    
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen to an N-oxide, though this is often reversible or a minor pathway compared to carbon oxidation.[1]

The Pyrazole-Ethyl Moiety

While the pyrazole ring itself is aromatic and relatively stable, the N-ethyl group is a prime target for oxidative dealkylation.[1]

  • N-Dealkylation: Hydroxylation at the

    
    -methylene of the ethyl group (
    
    
    
    ) leads to the loss of the ethyl chain, generating the naked pyrazole (often inactive).
  • Terminal Hydroxylation: Oxidation at the terminal methyl group (

    
    ) creates a hydroxy-ethyl metabolite, increasing polarity and clearance.[1]
    
Metabolic Pathway Visualization

The following diagram maps the predicted metabolic cascade for this specific scaffold.

MetabolicMap Parent Parent Scaffold 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Lactam Metabolite M1 Piperidine Lactam (+16 Da) Parent->Lactam CYP3A4/2D6 α-C Hydroxylation Dealkyl Metabolite M3 Des-ethyl Pyrazole (-28 Da) Parent->Dealkyl CYP3A4 N-Dealkylation HydroxyEthyl Metabolite M4 Hydroxy-ethyl (+16 Da) Parent->HydroxyEthyl CYP2C19/3A4 ω-Hydroxylation RingOpen Metabolite M2 Ring Opened Aldehyde Lactam->RingOpen Spontaneous Rearrangement

Figure 1: Predicted metabolic pathways. Red nodes indicate major clearance routes (Phase I oxidation).

Part 2: In Silico Prediction Framework

Reliance on a single algorithm is a common failure mode. For this scaffold, a consensus approach combining Quantum Mechanics (QM) and Machine Learning (ML) is required.

The Consensus Protocol
  • Electronic Parameter Calculation (QM):

    • Use Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate Bond Dissociation Energies (BDE) for all C-H bonds.

    • Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk "soft spots" for CYP abstraction.[1] In piperidine, the C2/C6 hydrogens typically show BDEs around 88-92 kcal/mol, which drops significantly if electron-donating groups are nearby.[1]

  • Structure-Based Prediction (ML):

    • Utilize tools like StarDrop (P450 module) or ADMET Predictor . These models are trained on regioselectivity data.

    • Specific Check: Verify if the model flags the pyrazole ethyl group. Many generic models miss this specific liability in favor of the more obvious piperidine amine.

Data Interpretation Table

When analyzing in silico outputs for this scaffold, organize data as follows to prioritize synthetic modifications:

Structural MotifPredicted LiabilityMechanismMitigation Strategy
Piperidine C2/C6 HighH-atom abstraction (CYP3A4)Block with Fluorine or Methyl; Bridge the ring (e.g., 3-azabicyclo[3.1.0]hexane).[1]
Pyrazole N-Ethyl Medium-High

-hydroxylation
Replace Ethyl with Cyclopropyl or Difluoroethyl (

).[1]
Pyrazole C3/C5 LowAromatic oxidationUsually stable; steric bulk here can protect the N-ethyl group.

Part 3: Experimental Validation (Self-Validating Protocol)

Predictions must be grounded in wet-lab data. The Microsomal Stability Assay is the gold standard for determining Intrinsic Clearance (


).
The "Self-Validating" Workflow

This protocol includes internal checkpoints to ensure data integrity. If the positive control fails, the entire plate is rejected.

Reagents:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation (Equilibration):

    • Prepare 1 µM test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add microsomes (final conc. 0.5 mg/mL).[2][3]

    • Incubate at 37°C for 5 minutes. Why? To allow non-specific binding equilibrium before metabolism starts.

  • Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
  • Sampling (Kinetic Profiling):

    • Extract aliquots at

      
       minutes.
      
    • Immediately dispense into ice-cold Quench Solution (1:3 ratio).

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Assay Workflow Diagram

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation Compound (1µM) + HLM (0.5mg/mL) PreInc 2. Pre-Incubation 37°C, 5 mins Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start T0 T=0' Start->T0 T5 T=5' Start->T5 T15 T=15' Start->T15 T30 T=30' Start->T30 Quench 5. Quench ACN + Internal Std T0->Quench T5->Quench T15->Quench T30->Quench Analysis 6. LC-MS/MS Calculate CL_int Quench->Analysis

Figure 2: Microsomal stability assay workflow for intrinsic clearance determination.

Calculation & Validation Rules

Calculate the elimination rate constant (


) from the slope of 

vs. time.

[1]

Validation Criteria (Go/No-Go):

  • Linearity: The

    
     of the decay slope must be > 0.90. If not, the metabolism is non-first-order (likely enzyme saturation or inhibition).
    
  • Control Performance:

    • Verapamil (High Clearance): Must show

      
       min.
      
    • Warfarin (Low Clearance): Must show > 80% remaining at 45 min.

Part 4: Strategic Optimization (SAR)

Once instability is confirmed, use these specific medicinal chemistry strategies for the 3-(1-ethyl-1H-pyrazol-4-yl)piperidine scaffold:

  • Deuteration: Replace hydrogens on the piperidine C2/C6 or the pyrazole ethyl

    
     with Deuterium.[1] This exploits the Kinetic Isotope Effect (KIE), slowing down C-H bond breakage.
    
  • Fluorination: Introduce fluorine at the piperidine C3 position.[4] This lowers the electron density of the ring (inductive effect), protecting the adjacent C2/C4 sites from oxidation.

  • Ring Contraction/Bridging: Convert the piperidine to a nortropane (bridged system) or a pyrrolidine . Changing the ring geometry often disrupts the precise alignment required for CYP oxidation.

References

  • Mechanism of Piperidine Metabolism

    • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design[1]

    • Source: ACS Medicinal Chemistry Letters (2011)
    • URL:[Link]

  • Microsomal Stability Protocol Standards Title: Microsomal Stability Assay Protocol (Merck Millipore) Source: Merck Millipore Technical Library
  • In Silico Prediction Methods

    • Title: MS-BACL: Enhancing metabolic stability prediction through bond graph augment
    • Source: Bioinform
    • URL:[Link]

  • Pyrazole Scaffold Applic

    • Title: A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design
    • Source: N
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

Application Note 402: Scalable Process Design for 3-(1-Ethyl-1H-pyrazol-4-yl)piperidine Executive Summary This guide details a scalable, two-stage synthesis protocol for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 402: Scalable Process Design for 3-(1-Ethyl-1H-pyrazol-4-yl)piperidine

Executive Summary

This guide details a scalable, two-stage synthesis protocol for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine , a critical pharmacophore in Janus Kinase (JAK) inhibitors and other immunomodulatory kinase antagonists.

While direct functionalization of piperidine is possible, it often suffers from poor regioselectivity and difficult purification. This protocol utilizes a "Construct-then-Reduce" strategy : first establishing the carbon-carbon bond via a robust Suzuki-Miyaura coupling on a pyridine scaffold, followed by a catalytic hydrogenation to the target piperidine. This approach ensures high regiocontrol, minimizes protecting group manipulations, and utilizes commodity starting materials suitable for multi-kilogram scale-up.

Strategic Retrosynthesis & Logic

The synthesis is designed around the stability of the pyridine ring during the cross-coupling event.

  • Why Pyridine first? 3-Bromopiperidine derivatives are prone to elimination (forming alkenes) and racemization under basic cross-coupling conditions. 3-Bromopyridine is electronically stable, commercially abundant, and couples efficiently.

  • Why Hydrogenation second? Reducing the pyridine ring after coupling avoids the need for N-protection on the piperidine nitrogen during the metal-catalyzed step, streamlining the workflow.

Retrosynthesis Target Target: 3-(1-Ethyl-1H-pyrazol-4-yl)piperidine Step1 Reduction (H2/PtO2) Stereocenter Formation Target->Step1 Intermediate Intermediate: 3-(1-Ethyl-1H-pyrazol-4-yl)pyridine Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond) Intermediate->Step2 SM1 SM 1: 3-Bromopyridine Step2->SM1 SM2 SM 2: 1-Ethyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Step2->SM2

Figure 1: Retrosynthetic strategy prioritizing the stability of the pyridine intermediate.

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)pyridine. Scale: 100 g Input Basis.

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol
3-Bromopyridine Substrate (Electrophile)1.0100.0 g
Pyrazole Boronate Ester Nucleophile1.1154.5 g
Pd(dppf)Cl₂ · DCM Catalyst0.0210.3 g
K₂CO₃ (2M aq.) Base3.0950 mL
1,4-Dioxane Solvent-1.0 L

Note on Catalyst: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ for its superior stability against oxidation and faster kinetics with electron-deficient heteroaryl halides like pyridine [1].

Step-by-Step Protocol
  • Inertion: Charge a 3-L three-neck round-bottom flask (or jacketed reactor) with 1,4-dioxane. Sparge with Nitrogen (

    
    ) for 30 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronate and catalyst deactivation.
    
  • Charging: Under

    
     flow, add 3-Bromopyridine and the Pyrazole Boronate Ester. Stir until dissolved.
    
  • Base Addition: Add the degassed 2M K₂CO₃ solution. The mixture will become biphasic.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM in one portion. The solution typically turns dark orange/red.

  • Reaction: Heat the mixture to 90°C (internal temperature). Agitate vigorously (400+ RPM) to ensure phase transfer.

    • Checkpoint: Monitor by HPLC/UPLC at 4 hours. Conversion should be >98%.

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate (EtOAc).[1][2][3]

    • Separate phases.[1] Extract the aqueous layer twice with EtOAc.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is often pure enough for Phase 2. If necessary, recrystallize from Heptane/EtOAc (4:1) or pass through a short silica plug eluting with 50% EtOAc/Hexanes.

Expected Yield: 85-92% (Pale yellow solid).

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the pyridine ring to the piperidine scaffold. Challenge: Pyridines are resistant to hydrogenation due to aromatic stability and catalyst poisoning by the basic nitrogen. Solution: Use of Adams' Catalyst (


) in acidic media (Acetic Acid) to protonate the nitrogen, preventing catalyst coordination and facilitating reduction [2].
Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol
Pyridine Intermediate Substrate1.0100.0 g
PtO₂ (Adams' Catalyst) Catalyst5 wt%5.0 g
Glacial Acetic Acid Solvent/Promoter-1.0 L
Hydrogen (H₂) ReductantExcess50-70 psi (3-5 bar)
Step-by-Step Protocol
  • Preparation: Dissolve the Pyridine intermediate (from Phase 1) in Glacial Acetic Acid in a hydrogenation vessel (Parr shaker or Autoclave).

  • Catalyst Loading: Carefully add

    
     under an Argon blanket. Warning: Dry PtO₂ can ignite solvent vapors in the presence of H₂. Always wet the catalyst with a small amount of acetic acid or water before adding bulk solvent.
    
  • Hydrogenation:

    • Seal the reactor.[1] Purge 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 50 psi (3.5 bar) .

    • Heat to 50°C . Stir vigorously.

    • Reaction Time: 12–24 hours.

    • Checkpoint: Monitor by NMR or LC-MS. Disappearance of aromatic pyridine signals (approx. 7.0–9.0 ppm) indicates completion.

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through Celite to recover the Platinum catalyst (recyclable).

    • Concentrate the filtrate to remove most Acetic Acid.

  • Free Base Isolation:

    • Dissolve the residue in water.

    • Cool to 0°C and basify to pH >12 using 50% NaOH (aq).

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Dry (Na₂SO₄) and concentrate to yield the racemic oil.

Expected Yield: 90-95% (Colorless to pale yellow viscous oil).

Phase 3: Salt Formation (Optional but Recommended)

The free base is an oil and prone to oxidation over time. The Dihydrochloride salt is a stable, crystalline solid suitable for long-term storage.

  • Dissolve the free base oil in minimal Ethanol.

  • Add 2.5 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

  • Add Diethyl Ether or MTBE until a white precipitate forms.

  • Filter and dry under vacuum.

Process Workflow & Decision Tree

Workflow Start Start: 3-Bromopyridine Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Coupling Check1 QC: HPLC >98%? Coupling->Check1 Purify Silica Plug / Recryst. Check1->Purify No Hydro Hydrogenation (PtO2, AcOH, 50psi) Check1->Hydro Yes Purify->Hydro Check2 QC: NMR (No Aromatics)? Hydro->Check2 Reprocess Add fresh cat. Re-pressurize Check2->Reprocess No Salt HCl Salt Formation Check2->Salt Yes Reprocess->Hydro Final Final Product (Solid) Salt->Final

Figure 2: Operational workflow with Quality Control (QC) checkpoints.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your product against these expected spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d6, HCl Salt):

    • Pyrazole Protons: Two singlets (or doublets with small J) around

      
       7.6 and 8.1 ppm.
      
    • Ethyl Group:[4] Triplet at

      
       1.4 ppm (-CH₃), Quartet at 
      
      
      
      4.1 ppm (-CH₂-).
    • Piperidine Ring:[1][2][5][6][7][8] Broad multiplets between

      
       1.5–3.4 ppm.
      
    • Absence of: Any signals in the 7.0–8.8 ppm range corresponding to the pyridine ring (specifically the

      
      -proton doublets of the starting material).
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sreenivasulu, R., et al. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4615. [Link]

  • Jones, S. P., et al. (2022).[7] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

Introduction: The Strategic Importance of N-Functionalized Piperidines The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Functionalized Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets. The nitrogen atom within this ring is a critical handle for chemical modification, and its functionalization, particularly through N-alkylation, is a fundamental strategy for modulating a molecule's pharmacological profile.[2] N-alkylation directly influences properties such as basicity, lipophilicity, receptor binding affinity, and metabolic stability.

This guide provides a detailed technical overview and validated protocols for the N-alkylation of a specific, high-value building block: 3-(1-ethyl-1H-pyrazol-4-yl)piperidine. This substrate combines the conformationally flexible piperidine core with a stable, aromatic pyrazole moiety, offering a rich vector for further chemical exploration. We will detail two primary, field-proven methodologies for achieving this transformation: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The causality behind experimental choices and the self-validating nature of each protocol are emphasized to ensure reliable and reproducible outcomes in a drug discovery or process development setting.

Choosing the Right Path: A Decision Framework

The choice between direct alkylation and reductive amination is a critical decision point dictated by the specific alkyl group to be introduced, the availability of starting materials, and the desired reaction conditions.

  • Direct Alkylation is often the most straightforward approach when the corresponding alkyl halide is readily available and stable. It is a classic SN2 reaction that is simple to set up. However, its primary drawback is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, especially if the alkylating agent is highly reactive or used in excess.[3]

  • Reductive Amination is a milder and often more selective method that is ideal for preventing over-alkylation.[4][5] This one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion.[6] It is particularly advantageous when the desired alkyl group is complex or when the corresponding alkyl halide is unstable or inaccessible.

The following diagram illustrates the general workflow and the two distinct synthetic routes described in this guide.

G cluster_1 start 3-(1-ethyl-1H-pyrazol-4-yl)piperidine (Starting Material) protocol1 Protocol 1: Direct Alkylation start->protocol1 Path A protocol2 Protocol 2: Reductive Amination start->protocol2 Path B reagent1 Alkyl Halide (R-X) + Base (e.g., K₂CO₃) protocol1->reagent1 reagent2 Aldehyde/Ketone (R-C=O) + Reducing Agent (e.g., NaBH(OAc)₃) protocol2->reagent2 workup Aqueous Work-up & Purification (Chromatography) reagent1->workup reagent2->workup product N-Alkyl-3-(1-ethyl-1H-pyrazol-4-yl)piperidine (Final Product) workup->product

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

Technical Support Center: Purification of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Current Status: Online Agent: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for CAS 1211541-73-9 and Analog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

Current Status: Online Agent: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for CAS 1211541-73-9 and Analogs

Introduction: The Molecule & The Challenge

Welcome to the technical guide for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine . This intermediate is a critical scaffold in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals. Its purification presents a "Triad of Challenges" due to its physicochemical properties:

  • Regioisomerism: The N-ethylation of the pyrazole ring often yields a mixture of N1- and N2-isomers.

  • Chirality: The C3 position on the piperidine ring is a stereocenter. Unless synthesized via asymmetric hydrogenation, the product is a racemate requiring resolution.

  • Polarity & Basicity: The secondary amine (piperidine) is highly basic (pKa ~11), while the pyrazole is a weak base (pKa ~2.5), complicating extraction and salt formation.

This guide is structured as a series of Support Tickets addressing the most frequent bottlenecks reported by process chemists.

Ticket #01: "I cannot separate the N-ethyl regioisomers."

User Issue: “I synthesized the molecule via alkylation of 3-(1H-pyrazol-4-yl)piperidine with ethyl iodide. I have two spots on TLC (Ratio ~60:40) with very similar Rf values. Flash chromatography is not giving baseline separation.”

Root Cause Analysis: Alkylation of unsymmetrical pyrazoles is governed by tautomeric equilibrium and steric hindrance. The N1-ethyl (desired) and N2-ethyl (impurity) isomers have nearly identical dipole moments, making silica separation difficult.

Resolution Protocol: Selective Salt Crystallization While chromatography works on a gram scale, salt formation is the superior method for purification. The piperidine nitrogen is the primary basic site.

Step-by-Step Workflow:

  • Crude Isolation: Evaporate the reaction solvent (e.g., DMF or Acetonitrile) completely. High residual solvent prevents crystallization.

  • Free Base Extraction: Dissolve residue in EtOAc. Wash with 5% LiCl (aq) to remove DMF traces. Dry over Na₂SO₄.

  • Salt Screening:

    • Target:Dihydrochloride Salt or Mono-Tosylate Salt .

    • Solvent: Ethanol/Isopropanol (1:3).

  • Crystallization Procedure:

    • Dissolve the crude oil in minimal hot Ethanol.

    • Add 2.2 equivalents of HCl (4M in Dioxane).

    • Cool slowly to 0°C. The symmetrical nature of the desired isomer often leads to better lattice packing than the regioisomer.

    • Filtration: Collect the precipitate. The mother liquor will be enriched with the unwanted regioisomer.

Visualizing the Regioisomer Challenge:

RegioisomerSeparation Start Pyrazole Precursor (Tautomeric Mixture) Reaction Alkylation (Et-I, Cs2CO3) Start->Reaction Mixture Crude Mixture (N1-Ethyl + N2-Ethyl) Reaction->Mixture SaltForm Salt Formation (HCl in EtOH) Mixture->SaltForm Dissolve & Acidify Filter Filtration SaltForm->Filter Cool to 0°C Solid Solid Cake: Desired Isomer (HCl) Filter->Solid Retain Liquor Mother Liquor: Regio-Impurity Filter->Liquor Discard

Caption: Workflow for thermodynamic separation of pyrazole regioisomers via selective salt crystallization.

Ticket #02: "My product is a racemate. How do I resolve the enantiomers?"

User Issue: “The synthesis used a non-chiral reduction of the pyridine precursor. I need the (R)-enantiomer with >98% ee.”

Root Cause Analysis: The 3-substituted piperidine creates a chiral center. Enantiomers have identical physical properties in achiral environments. You must create a diastereomeric relationship using a Chiral Resolving Agent (CRA).

Resolution Protocol: Diastereomeric Salt Crystallization For 3-substituted piperidines, Tartaric acid derivatives are the industry standard [1].

Experimental Protocol:

ParameterSpecification
Resolving Agent L-(+)-Tartaric Acid or (-)-Dibenzoyl-L-tartaric acid (L-DBTA)
Molar Ratio 0.5 to 1.0 equivalent of CRA per mole of substrate.
Solvent System Ethanol/Water (95:5) or Methanol/Acetone .
Temperature Heat to reflux (dissolution), cool to room temp (nucleation), age at 5°C.

Procedure:

  • Dissolve 10g of racemic free base in 50mL Methanol.

  • Add 1.0 eq of L-DBTA dissolved in 20mL Methanol.

  • Heat to reflux until clear.

  • Cool slowly. The (R)-amine :: L-DBTA salt typically crystallizes out (verify configuration via X-ray or optical rotation).

  • Recrystallization: If ee is <95%, recrystallize the salt from hot Ethanol.

  • Free Basing: Treat the solid salt with 1M NaOH and extract with DCM to recover the chiral amine.

Expert Tip: If crystallization fails, Kinetic Resolution using Candida antarctica Lipase B (CAL-B) with ethyl acetate is a proven alternative for piperidine derivatives [2].

Ticket #03: "Palladium levels are >500 ppm after Suzuki Coupling."

User Issue: “I coupled the pyrazole-boronate with a halopiperidine using Pd(dppf)Cl2. The product is dark, and metal analysis shows high Pd residue.”

Root Cause Analysis: Piperidines are excellent ligands. The nitrogen lone pair coordinates to Palladium, dragging it through standard extractions.

Resolution Protocol: Scavenger Screening Do not rely on charcoal alone. Thiol-functionalized silica is required for nitrogen-containing heterocycles [3].

Scavenger Efficiency Table:

Scavenger TypeTrade NameMechanismEfficiency (Pd)Protocol
Thiol-Silica SiliaMetS® ThiolS-Pd bindingHigh (>95%)Stir 4h @ 50°C, Filter
Thiourea-Silica SiliaMetS® ThioureaN/S chelationVery High (>99%)Best for Pd(II) species
Activated Carbon Darco® KB-GAdsorptionModerate (60-80%)Pre-treatment only
Cysteine Wash L-CysteineWater Soluble ChelationHighWash organic phase with 5% aq solution

Recommended Workflow:

  • Dissolve crude product in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiourea (4 equivalents relative to residual Pd mass, or 10% w/w of crude).

  • Stir at 40-50°C for 4 hours.

  • Filter through a 0.45µm pad (Celite).

  • Concentrate.

Ticket #04: "The product is an oil and difficult to handle."

User Issue: “I cannot get a solid. It’s a viscous yellow oil that traps solvent.”

Root Cause Analysis: 3-(1-ethyl-1H-pyrazol-4-yl)piperidine free base has a low melting point and is hygroscopic.

Resolution Protocol: Final Salt Form Selection Convert the free base into a pharmaceutically acceptable salt for stability and ease of handling.

  • Option A: Hydrochloride Salt (Hygroscopic Warning)

    • Gas HCl into an ether solution.

    • Result: Often highly hygroscopic. Requires storage in a desiccator.

  • Option B: Tosylate or Fumarate (Recommended)

    • These counter-ions add molecular weight and lattice energy, promoting crystallinity.

    • Protocol: Add 1.0 eq p-Toluenesulfonic acid monohydrate in Isopropanol. Heat to dissolve, cool to crystallize. This usually yields a stable, non-hygroscopic white solid.

References

  • Kinetic Resolution of Disubstituted Piperidines. Source: Wanner, B., et al. Journal of the American Chemical Society, 2015. Context: Describes the resolution of 3-substituted piperidines using chiral acylating agents and salts. URL:[Link]

  • Enzymatic Resolution of Piperidine Derivatives. Source: Gotor-Fernández, V., et al. Journal of Organic Chemistry, 2022. Context: Biocatalytic approaches for resolving chiral amines. URL:[Link]

  • Palladium Removal Strategies in Pharma. Source: Garrett, C. E., & Prasad, K. Advanced Synthesis & Catalysis, 2004 (Updated via ACS 2023). Context: Comparative study of scavengers for Pd removal from nitrogenous heterocycles. URL:[Link]

  • Regioselective Alkylation of Pyrazoles. Source: MDPI Molecules, 2025. Context: Discusses the thermodynamics of N-alkylation and separation of isomers. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine before handling.

Optimization

Stability of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine under acidic hydrolysis conditions

Technical Support Center: Stability of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 3-(1-et...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to address potential stability challenges, particularly under acidic hydrolysis conditions. Our approach is grounded in established principles of chemical stability and forced degradation studies, aiming to equip you with the necessary knowledge to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine under acidic conditions?

A1: The primary stability concerns for this molecule arise from the chemical nature of its two core heterocyclic structures: the N-ethylpyrazole ring and the piperidine ring.

  • Piperidine Ring: The piperidine ring, a saturated heterocycle, is generally stable. However, under harsh acidic conditions (e.g., concentrated strong acids and elevated temperatures), it can be susceptible to ring-opening reactions. This typically involves protonation of the nitrogen atom, which can weaken the C-N bonds and potentially lead to cleavage.[1]

  • N-Ethylpyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally confers significant stability. It is often resistant to oxidation and reduction.[2] However, the stability of the pyrazole ring can be influenced by its substituents and the pH of the environment. While the ring itself is robust, extreme acidic conditions could potentially lead to unforeseen rearrangements or degradation, although this is less common than piperidine ring instability. Some studies have shown that pyrazole rings can undergo opening under specific, often strenuous, reaction conditions.[3][4][5][6][7]

  • Inter-ring C-C Bond: A critical aspect to consider is the stability of the carbon-carbon bond linking the pyrazole and piperidine rings. While C-C bonds are generally strong, the electronic influence of the two different ring systems could potentially affect its lability under acidic stress. There is no specific literature found detailing the cleavage of this particular bond under acidic hydrolysis, so its stability should be experimentally verified.

Q2: At what pH range can I expect 3-(1-ethyl-1H-pyrazol-4-yl)piperidine to be most stable?

Degradation is more likely to be a concern at the extremes of the pH scale. In strongly acidic solutions (pH < 1), particularly with heat, the risk of piperidine ring-opening increases. Conversely, in strongly basic solutions, other degradation pathways might be initiated. For most applications, maintaining a pH between 3 and 8 is a reasonable starting point for ensuring stability, but this must be confirmed through experimental studies.

Q3: I am observing a new peak in my HPLC chromatogram after storing my compound in an acidic solution. What could this be?

A3: The appearance of a new peak is a strong indicator of degradation. In the context of acidic hydrolysis of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, several possibilities exist for the identity of this new peak:

  • Ring-Opened Piperidine Derivative: This would be a primary suspect under harsh acidic conditions. The resulting product would likely be a more polar amino alcohol or a related structure, which would typically have a different retention time on a reverse-phase HPLC column.

  • Isomers: Acid-catalyzed isomerization is another possibility, although less likely to be the primary degradation pathway without specific structural features that would promote it.

  • Products of Pyrazole Ring Degradation: While less probable than piperidine degradation, if the pyrazole ring were to cleave, it would result in acyclic products with significantly different chromatographic behavior.

To confirm the identity of the new peak, it is essential to employ mass spectrometry (LC-MS) to determine its molecular weight. Further structural elucidation can be achieved through isolation of the degradant followed by NMR spectroscopy.

Q4: How can I minimize the degradation of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine during my experiments?

A4: To minimize degradation, consider the following preventative measures:

  • pH Control: Buffer your solutions to maintain a pH where the compound is most stable. As a starting point, aim for a pH range of 3-8.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Avoid prolonged heating, especially in strongly acidic or basic solutions.

  • Use of Fresh Solutions: Prepare solutions of your compound fresh for each experiment to avoid degradation during storage.

  • Inert Atmosphere: If oxidation is a suspected degradation pathway, degassing your solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Light Protection: Store your compound and its solutions protected from light to prevent photolytic degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility of experimental results. Degradation of the compound in stock or working solutions.Prepare fresh solutions for each experiment. Validate the stability of the compound in your experimental buffer over the time course of your assay. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.
Appearance of multiple new peaks in HPLC. Multiple degradation pathways are occurring.Use a shallower gradient in your HPLC method to better resolve the degradation products. Employ LC-MS to identify the molecular weights of the degradants. This will help in proposing the degradation pathways. Consider less harsh stress conditions to favor the formation of primary degradants.
Loss of compound with no corresponding new peaks. Formation of insoluble degradants or volatile products.Check for precipitation in your sample. Analyze the headspace of a heated sample by GC-MS if volatile degradants are suspected. Ensure your analytical method can detect highly polar or non-UV active products.
Inconsistent degradation profile between batches. Impurities in different batches of the compound may be catalyzing degradation.Characterize the impurity profile of each batch. If possible, use a highly purified batch for stability studies to establish a baseline.

Experimental Protocol: Forced Degradation Study (Acidic Hydrolysis)

This protocol outlines a systematic approach to investigating the stability of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine under acidic conditions. Such studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9][10][11][12][13]

Objective: To evaluate the stability of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine under various acidic conditions and to identify any major degradation products.

Materials:

  • 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • HPLC system with a UV/PDA detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Mild Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Harsh Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation:

    • Incubate all three solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and any new peaks.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • If significant degradation is observed, analyze the stressed samples by LC-MS to obtain the molecular weights of the degradation products.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution (1 mg/mL) mild Mild Acid (0.1 M HCl, 60°C) stock->mild harsh Harsh Acid (1 M HCl, 60°C) stock->harsh control Control (Water, 60°C) stock->control sampling Sample at t = 0, 2, 4, 8, 24h mild->sampling harsh->sampling control->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS Analysis hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study under acidic hydrolysis.

Potential Degradation Pathway

Based on the known chemistry of piperidine and pyrazole rings, a plausible degradation pathway under harsh acidic hydrolysis is proposed below. The most likely point of initial attack is the piperidine ring due to the basicity of its nitrogen atom.

Caption: Proposed degradation pathway via piperidine ring opening.

Hypothetical Stability Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.

ConditionTime (hours)3-(1-ethyl-1H-pyrazol-4-yl)piperidine Remaining (%)Degradant 1 (%) (Ring-Opened)
Control (Water, 60°C) 24>99<0.1
0.1 M HCl, 60°C 298.51.2
895.24.5
2488.910.8
1 M HCl, 60°C 285.414.1
860.138.5
2435.762.3

References

  • Ziering, A., Motchane, A., & Lee, J. (1967). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Medicinal Chemistry.
  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • Al-Masoudi, N. A., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules.
  • Reddy, C. R., et al. (2016).
  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules.
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • Kumar, D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Biosynce. (2025). Under what conditions does piperidine decompose? - Blog.
  • Kumar, V., & Kumar, P. (2016).
  • BioProcess International. (2014).
  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PubMed.
  • DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA.
  • Kumar, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Wikipedia. (n.d.). Piperidine.
  • Maeda, T., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed.
  • Google Patents. (1992).
  • Royal Society of Chemistry. (2022).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (2023).
  • ResearchGate. (n.d.).
  • Jones, S. P., et al. (2022).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

Topic: Mass Spectrometry Fragmentation Patterns of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Content Type: Technical Comparison Guide & Application Note DIFFERENTIATION OF REGIOISOMERS & FRAGMENTATION MECHANISMS Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Content Type: Technical Comparison Guide & Application Note

DIFFERENTIATION OF REGIOISOMERS & FRAGMENTATION MECHANISMS

Executive Summary

In the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs), the piperidine-pyrazole scaffold is a critical pharmacophore. A persistent challenge in the scale-up of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine is the detection and quantification of its regioisomeric impurity, the 4-(1-ethyl-1H-pyrazol-4-yl) analog.

This guide provides a definitive mass spectrometric characterization of the target 3-isomer. Unlike standard spectral libraries which often lack specific intermediates, this document details the mechanistic fragmentation pathways (ESI-MS/MS) and establishes a comparative framework to distinguish the target molecule from its 4-isomer alternative using diagnostic ion ratios.

Comparative Analysis: Target vs. Alternative

The following table contrasts the Mass Spectrometry (MS) behavior of the target 3-substituted piperidine against its primary impurity (4-substituted isomer) and the N-desethyl analog (a common degradation product).

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
FeatureTarget Product (3-isomer)Alternative 1 (4-isomer Impurity)Alternative 2 (N-desethyl Analog)
Precursor Ion [M+H]⁺ m/z 180.15 m/z 180.15 (Isobaric)m/z 152.12
Base Peak (High CE) m/z 95 (Pyrazole core)m/z 96/97 (Ring expansion)m/z 69
Diagnostic Fragment m/z 123 (Piperidine cleavage)m/z 124 (Sym. cleavage)m/z 95
Mechanism of Diff. Asymmetric Ring OpeningSymmetric Ring OpeningMass Shift (-28 Da)
Retention Time (C18) Earlier eluting (typically)Later eluting (typically)Significantly earlier
Collision Cross Section Smaller (Compact)Larger (Extended)N/A

Critical Insight: The 3-isomer and 4-isomer are isobaric. Simple MS1 analysis cannot distinguish them. You must rely on MS/MS fragmentation ratios or Ion Mobility (CCS values) for positive identification.

Mechanistic Fragmentation Pathways[1][2][3][4]

To validate your spectral data, you must understand the causality of the fragment ions. The fragmentation of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine is driven by charge retention on the basic piperidine nitrogen, followed by remote hydrogen rearrangement.

Pathway A: The "Ethyl-Loss" (Non-Diagnostic)
  • Mechanism: Homolytic cleavage or hydride transfer at the pyrazole N-ethyl group.

  • Result: Loss of ethylene (28 Da).

  • Transition: m/z 180 → m/z 152.

  • Note: This occurs in both isomers and is not diagnostic.

Pathway B: Piperidine Ring Cleavage (Diagnostic)
  • Mechanism: The location of the pyrazole ring at position 3 disrupts the symmetry of the piperidine ring opening.

  • 3-Isomer Specific: Retro-Cleavage of the C2-C3 bond is sterically influenced by the pyrazole group, often yielding a specific fragment at m/z 123 (loss of C3H7N fragment elements).

  • 4-Isomer Specific: Due to symmetry, the 4-isomer favors a balanced cross-ring cleavage, often retaining higher abundance of the m/z 84 (piperidine ring) ion or m/z 96 .

Visualization: Fragmentation Mechanism (DOT)

FragmentationPathway Parent [M+H]+ Precursor m/z 180.15 Intermed Distonic Ion Ring Opening Parent->Intermed Piperidine Ring Opening Frag_Ethyl Loss of Ethyl (C2H4) m/z 152 Parent->Frag_Ethyl -28 Da (Neutral Loss) Frag_Diag Diagnostic 3-yl Ion (Cross-Ring Cleavage) m/z 123 Intermed->Frag_Diag C2-C3 Scission (3-isomer specific) Frag_Pyr Pyrazole Core m/z 95 Intermed->Frag_Pyr High Energy Frag_Ethyl->Frag_Pyr Linker Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine highlighting the diagnostic branch.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed to maximize the generation of diagnostic ions while maintaining sensitivity.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? To ensure full protonation of the piperidine nitrogen ([M+H]+), which is the charge carrier for the fragmentation mechanism.

B. LC Conditions (for Isomer Separation)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

    • Reasoning: CSH columns provide better peak shape for basic amines like piperidine compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes. (Isomers typically separate by >0.5 min).

C. MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ethyl group).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

D. MS/MS Acquisition (MRM Mode)

For quantitation and confirmation, monitor these transitions:

TransitionCollision Energy (eV)Purpose
180.15 → 95.05 35 eVQuantifier (High abundance, stable pyrazole ion)
180.15 → 152.10 20 eVQualifier 1 (Loss of Ethyl)
180.15 → 123.08 28 eVIsomer ID (Specific to 3-isomer)

Decision Tree for Identification

Use this logical workflow to confirm the identity of your synthesized intermediate.

DecisionTree Start Sample Analysis Precursor m/z 180.15 CheckRT Check Retention Time (vs Standard) Start->CheckRT FragPattern Analyze MS/MS Fragments CheckRT->FragPattern Peak Detected Isomer3 CONFIRMED: 3-Isomer (Target) FragPattern->Isomer3 m/z 123 Present Ratio 95/123 ~ 3:1 Isomer4 IMPURITY: 4-Isomer (Alternative) FragPattern->Isomer4 m/z 123 Absent/Low m/z 84/96 Dominant Unknown UNKNOWN Check Desethyl/Oxidation FragPattern->Unknown m/z 152 Base Peak (In-source frag?)

Caption: Logical workflow for distinguishing the target 3-isomer from the 4-isomer impurity using MS/MS data.

References

  • Holčapek, M., & Vespalec, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Journal of Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from [Link]

Comparative

A Comparative Guide to Synthetic Routes: Suzuki Coupling vs. Hydrogenation for Pyrazole-Piperidines

Introduction The pyrazole-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous drug candidates and approved pharmaceuticals.[1][2][3] Its prevalence stems from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous drug candidates and approved pharmaceuticals.[1][2][3] Its prevalence stems from the combination of the pyrazole's versatile hydrogen bonding capabilities and the piperidine's role as a saturated, three-dimensional pharmacophore that can improve physicochemical properties like solubility and metabolic stability.

The synthesis of these complex scaffolds presents a critical challenge in drug development. The choice of synthetic route can profoundly impact yield, scalability, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of two dominant strategies for constructing pyrazole-piperidines: the palladium-catalyzed Suzuki-Miyaura coupling and the catalytic hydrogenation of a pyrazole-pyridine intermediate. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols to inform rational synthetic design.

Method 1: The Suzuki Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5] This reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[6][7]

Mechanistic Principle

The catalytic cycle of the Suzuki coupling is a well-understood, three-step process involving a Pd(0)/Pd(II) couple.[6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromo-pyrazole or bromo-piperidine), forming a Pd(II) intermediate.[5]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., a piperidine-boronic acid or pyrazole-boronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Ad R¹-Pd(II)L₂-X Pd(0)L2->Ox_Ad Oxidative Addition Trans R¹-Pd(II)L₂-R² Ox_Ad->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination Product R¹-R² (Pyrazole-Piperidine) Trans->Product R1X R¹-X (e.g., Bromo-pyrazole) R1X->Ox_Ad R2BY2 R²-B(OR)₂ (e.g., Piperidine-boronic ester) R2BY2->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Application in Pyrazole-Piperidine Synthesis

This strategy typically involves coupling a halogenated pyrazole with a piperidine-derived boronic acid or ester, or vice-versa. A particularly effective variant is a two-step sequence: a Suzuki coupling to form a pyrazole-tetrahydropyridine intermediate, followed by a simple reduction of the double bond to yield the final piperidine product.[10] This approach is highly modular, allowing for diverse substitutions on either heterocycle.

Strengths and Advantages
  • Exceptional Functional Group Tolerance: The reaction conditions are mild and compatible with a wide range of sensitive functional groups, including esters, amides, and even some reducible groups like nitro and cyano groups, which would not survive catalytic hydrogenation.[6][11]

  • Broad Substrate Scope: A vast library of substituted boronic acids and halides are commercially available, enabling rapid analogue synthesis.[7]

  • Mild Reaction Conditions: Reactions are often run at or slightly above room temperature, minimizing thermal degradation of complex substrates.[6][7]

  • Convergent Strategy: This approach allows for the independent synthesis and late-stage combination of complex pyrazole and piperidine fragments, often leading to higher overall yields for multi-step syntheses.[12]

Challenges and Limitations
  • Catalyst Poisoning: Nitrogen-containing heterocycles like pyrazole and pyridine can coordinate strongly to the palladium center, potentially inhibiting or poisoning the catalyst and leading to lower yields or reaction failure.[13][14][15] This often necessitates the use of specialized, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active catalyst and promote the desired reaction.[16]

  • Cost and Metal Contamination: Palladium catalysts and advanced ligands can be expensive, a significant consideration for large-scale synthesis.[12] Furthermore, stringent regulations in the pharmaceutical industry require the removal of residual palladium to parts-per-million (ppm) levels, adding costly purification steps.

  • Side Reactions: Protodeboronation (cleavage of the C-B bond by a proton source) can be a competing side reaction, reducing the efficiency of the coupling.[16]

Representative Experimental Protocol: Suzuki Coupling-Reduction Sequence[10]

Step A: Suzuki Cross-Coupling

  • Reactor Setup: To an oven-dried flask under a nitrogen atmosphere, add the heteroaryl bromide (1.0 equiv), the N-Boc-piperidone-derived boronate ester (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by silica gel column chromatography to yield the N-Boc-pyrazole-tetrahydropyridine intermediate.

Step B: Tetrahydropyridine Reduction

  • Reactor Setup: Dissolve the intermediate from Step A in methanol or ethanol.

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the N-Boc-pyrazole-piperidine product, which is often pure enough for the next step or can be further purified if necessary.

Method 2: The Hydrogenation Approach

This route represents a more "classic" and atom-economical approach. It involves the construction of a pyrazole-pyridine intermediate, followed by the catalytic hydrogenation of the aromatic pyridine ring to the saturated piperidine ring.[2]

Mechanistic Principle

The catalytic hydrogenation of pyridines is a heterogeneous process where the pyridine substrate adsorbs onto the surface of a metal catalyst (e.g., Pt, Pd, Rh, Ru).[17] The aromatic ring is reduced by the stepwise addition of three equivalents of molecular hydrogen, which is also activated on the catalyst surface. The reaction often proceeds through partially hydrogenated intermediates.[17]

Hydrogenation_Mechanism cluster_process Hydrogenation on Catalyst Surface Start Pyrazole-Pyridine + 3H₂ Adsorption Adsorption onto Catalyst Surface (e.g., PtO₂) Start->Adsorption H_Addition1 Stepwise Addition of Activated Hydrogen Adsorption->H_Addition1 Intermediates Partially Hydrogenated Intermediates H_Addition1->Intermediates (x3) Desorption Desorption from Catalyst Surface Intermediates->Desorption Product Pyrazole-Piperidine Desorption->Product

Caption: Simplified workflow for catalytic hydrogenation of a pyridine.

Application in Pyrazole-Piperidine Synthesis

This is a two-stage linear strategy:

  • Synthesis of Pyrazole-Pyridine: A suitable pyridine precursor is used to construct the pyrazole ring, for instance, through cyclocondensation of a hydrazine with a β-dicarbonyl compound attached to the pyridine.[18][19]

  • Reduction of Pyridine Ring: The resulting pyrazole-pyridine is subjected to catalytic hydrogenation to selectively reduce the pyridine ring to a piperidine.

Strengths and Advantages
  • Atom Economy: This method is highly atom-economical, with molecular hydrogen being the only reagent consumed in the reduction step. The only byproduct is water if an acid is used and neutralized.

  • Scalability and Cost-Effectiveness: Heterogeneous catalysts are generally cheaper than palladium complexes with sophisticated ligands. They are also easily removed by filtration, simplifying purification and making the process highly scalable for industrial production.[2]

  • Directness: For certain substitution patterns, this can be a very direct route to the target molecule.

Challenges and Limitations
  • Harsh Reaction Conditions: The aromaticity of the pyridine ring often requires forcing conditions, such as high pressures (50-1000 psi) and elevated temperatures, to achieve complete reduction.[2] This can limit its use for thermally sensitive substrates.

  • Functional Group Incompatibility: The powerful reducing conditions are incompatible with many common functional groups, such as nitro, cyano, alkenes, alkynes, and benzyl protecting groups, which would be reduced concurrently.[11] Halogens (Br, I) are also susceptible to hydrodehalogenation.

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in both the pyridine starting material and the piperidine product can act as potent catalyst poisons, necessitating higher catalyst loadings or the use of acidic additives (e.g., HCl, TFA) to protonate the nitrogen and enhance reactivity.[2][11]

  • Selectivity: For complex molecules, achieving selective reduction of the pyridine ring without affecting other parts of the molecule can be challenging.

Representative Experimental Protocol: Pyridine Hydrogenation
  • Reactor Setup: In a high-pressure reactor vessel (e.g., a Parr autoclave), add the pyrazole-pyridine substrate (1.0 equiv) and a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst and Additive: Add the hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), 5-10 mol%) to the solution. If required, add an acid (e.g., hydrochloric acid, 1.1 equiv).

  • Reaction: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Heating and Stirring: Heat the reaction to 50-80 °C and stir vigorously for 12-48 hours. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by LC-MS.

  • Work-up: After cooling and carefully venting the reactor, filter the mixture through Celite to remove the catalyst.

  • Purification: If an acid was used, neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate it under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Head-to-Head Comparison

The choice between Suzuki coupling and hydrogenation is not merely a tactical decision but a strategic one, dictated by the target molecule's complexity, the desired diversity of analogues, and the scale of the synthesis.

Workflow_Comparison cluster_suzuki Suzuki Coupling Route (Convergent) cluster_hydrogenation Hydrogenation Route (Linear) Pyr-X Halogenated Pyrazole Couple Suzuki Coupling Pyr-X->Couple Pip-B Piperidine Boronic Ester Pip-B->Couple Product_S Final Product: Pyrazole-Piperidine Couple->Product_S Pyr-Pyr Pyrazole-Pyridine Intermediate H2 Catalytic Hydrogenation (H₂, PtO₂) Pyr-Pyr->H2 Product_H Final Product: Pyrazole-Piperidine H2->Product_H Start_H Pyridine Precursor Build_Pyr Pyrazole Ring Formation Start_H->Build_Pyr Build_Pyr->Pyr-Pyr

Sources

Validation

Spectroscopic Characterization of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Impurities: A Comparative Guide

Introduction: The Analytical Challenge The molecule 3-(1-ethyl-1H-pyrazol-4-yl)piperidine serves as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

The molecule 3-(1-ethyl-1H-pyrazol-4-yl)piperidine serves as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. Its structure combines a flexible piperidine ring with a rigid, electron-rich pyrazole moiety.

In Process Chemistry, the purity of this intermediate is non-negotiable. However, its synthesis—often involving Suzuki-Miyaura coupling or hydrazine cyclization—generates a complex impurity profile that standard HPLC-UV cannot fully resolve. The challenge lies in distinguishing isobaric regioisomers and trace structural analogs that share identical molecular weights but possess vastly different biological activities.

This guide objectively compares orthogonal spectroscopic techniques (NMR, LC-MS/MS, FTIR) to establish a self-validating workflow for characterizing these specific impurities.

Impurity Profile & Structural Logic

Before selecting a technique, we must define the "Enemy." Based on common synthetic routes (e.g., reduction of pyridine precursors or N-alkylation of pyrazoles), the three most critical impurities are:

Impurity CodeNameStructural DifferenceOrigin
IMP-A (Des-ethyl) 3-(1H-pyrazol-4-yl)piperidineMissing Ethyl group on Pyrazole NIncomplete alkylation or cleavage
IMP-B (Regioisomer) 3-(1-ethyl-1H-pyrazol-3-yl )piperidinePyrazole attached at C3 instead of C4Regioselectivity error in cyclization/coupling
IMP-C (Aromatized) 3-(1-ethyl-1H-pyrazol-4-yl)pyridine Pyridine ring instead of PiperidineIncomplete hydrogenation/reduction
Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for isolating and identifying these impurities.

ImpurityWorkflow Sample Crude Intermediate (Mixture) LCMS Step 1: UHPLC-HRMS (Mass Filtering) Sample->LCMS MassMatch Mass Matches Parent? (m/z 180.15) LCMS->MassMatch NoMatch Mass Shift Observed MassMatch->NoMatch No Match Isobaric Species Found MassMatch->Match Yes DesEthyl m/z 152.12 (-28 Da) ID: IMP-A (Des-ethyl) NoMatch->DesEthyl Loss of C2H5 Aromatic m/z 174.10 (-6 Da) ID: IMP-C (Pyridine) NoMatch->Aromatic Loss of 6H NMR Step 2: 2D NMR (HMBC/NOESY) (Structural Elucidation) Match->NMR RegioID Coupling Pattern Analysis ID: IMP-B (C3-Isomer) NMR->RegioID H-C Correlations

Caption: Logical workflow for differentiating mass-distinct and isobaric impurities in the piperidine-pyrazole scaffold.

Comparative Analysis of Techniques

Technique 1: UHPLC-HRMS (Orbitrap/Q-TOF)

Best For: Trace detection (<0.05%), Formula confirmation, Process control. Limitation: Cannot definitively distinguish IMP-B (Regioisomer) from the product without chiral/specialized stationary phases.

The high basicity of the piperidine nitrogen (


) requires buffered mobile phases.
  • Protocol Insight: Use Ammonium Formate (pH 9) rather than Formic Acid. At low pH, the protonated piperidine elutes early and tails. High pH keeps it neutral, increasing retention and resolution from polar impurities like IMP-A.

Technique 2: Nuclear Magnetic Resonance (NMR)

Best For: Absolute structural proof, Regioisomer (C3 vs C4) differentiation. Limitation: Low sensitivity (LOD ~1-2%).

This is the "Gold Standard" for validating reference standards. The key to distinguishing the C4-linked product from the C3-linked impurity (IMP-B) is HMBC (Heteronuclear Multiple Bond Correlation) .

The HMBC Diagnostic Test
  • Product (C4-link): The Pyrazole protons are at positions 3 and 5.[1] Both are adjacent to nitrogens and will show symmetric or distinct correlations depending on the N-ethylation. Crucially, the Piperidine C3 will show correlations to two equivalent/semi-equivalent pyrazole protons if C4-linked? No, if C4 linked, Pyrazole H3 and H5 are vicinal to the connection point.

  • Impurity (C3-link): The Pyrazole has protons at positions 4 and 5. These are vicinal to each other (coupling

    
    ). In the Product (C4-link), H3 and H5 are not vicinal (separated by carbon). They appear as singlets or very weak meta-couplers.
    
  • Self-Validating Check: If the pyrazole aromatic protons show a doublet splitting of

    
    , you have IMP-B (C3-linked) . If they appear as two singlets, you have the desired C4-linked product .
    
FeatureProduct (C4-Linked)Impurity B (C3-Linked)
1H NMR Splitting Two Singlets (H3, H5)Two Doublets (

)
13C Shift (Linker) C4

ppm
C3

ppm
NOESY Signal N-Ethyl

H3/H5
N-Ethyl

H4/H5
Technique 3: FTIR Spectroscopy

Best For: Solid-state form ID, Salt counter-ion verification. Limitation: Useless for trace impurity profiling.

Detailed Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (Impurity Screening)

Use this protocol to quantify IMP-A and IMP-C.

  • Sample Prep: Dissolve 1 mg of sample in 10 mL of 50:50 MeCN:H2O.

  • Column: Waters XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0)

    • B: Acetonitrile[2]

  • Gradient: 5% B to 90% B over 15 mins.

  • MS Settings: ESI Positive Mode. Source Temp: 350°C.

    • Target Mass:

      
       180.1495 
      
      
      
      .
    • IMP-A (Des-ethyl): Look for

      
       152.1182.
      
    • IMP-C (Pyridine): Look for

      
       174.1026.
      
Protocol B: 2D NMR Regio-Verification (The "Singlet Test")

Use this protocol to certify the Reference Standard.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent overlap of the piperidine NH with aliphatic peaks.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • 1H NMR (600 MHz): 16 scans, relaxation delay (

      
      ) = 5s (to ensure integration accuracy).
      
    • 1H-13C HMBC: Optimized for long-range coupling (

      
      ).
      
  • Analysis Logic:

    • Zoom into the aromatic region (7.0 - 8.5 ppm).

    • Pass Criteria: Observe two sharp singlets (integrating 1H each).

    • Fail Criteria: Observe two doublets with

      
      .
      
    • Confirmation: In HMBC, the Ethyl

      
       (approx 4.0 ppm) must correlate to only one  of the pyrazole carbons (C5) and the Pyrazole C3.
      

References

  • Pfizer Inc. Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates). Patent WO2014195978. Link

  • Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org. Chem. 2008, 73, 3523–3529. Link

  • BenchChem. Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry. Application Note 2025. Link

  • European Pharmacopoeia (Ph. Eur.). Chromatographic Separation Techniques: 2.2.46. 11th Edition. Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Standard reference for HMBC/NOESY interpretation). Link

Sources

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